9bH-perimidin-2-amine;hydrobromide
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Overview
Description
It is a white to light yellow crystalline powder that is soluble in methanol and slightly soluble in water . This compound is part of the perimidine family, which are nitrogen-containing heterocycles known for their diverse applications in various fields.
Preparation Methods
The synthesis of 9bH-perimidin-2-amine;hydrobromide typically involves the reaction of naphthalene-1,8-diamine with β-keto esters in the presence of potassium carbonate under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure consistency and quality of the final product .
Chemical Reactions Analysis
9bH-perimidin-2-amine;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9bH-perimidin-2-amine;hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9bH-perimidin-2-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions and participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
9bH-perimidin-2-amine;hydrobromide can be compared with other similar compounds such as:
2-aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
1H-perimidin-2-amine: Shares similar structural features and is used in similar applications.
Perimidin-2-amine diazirine: Specifically binds to RNA repeats and is used in RNA-targeted studies.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H10BrN3 |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
9bH-perimidin-2-amine;hydrobromide |
InChI |
InChI=1S/C11H9N3.BrH/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;/h1-6,10H,(H2,12,13,14);1H |
InChI Key |
CULFGGKGOQPHOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CC3=NC(=NC(=C1)C23)N.Br |
Origin of Product |
United States |
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